molecular formula C20H18F3N3O3S B2928730 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1226447-32-0

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No. B2928730
CAS RN: 1226447-32-0
M. Wt: 437.44
InChI Key: IKJNVRYTBZXFCU-UHFFFAOYSA-N
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Description

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C20H18F3N3O3S and its molecular weight is 437.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a chemical of interest due to its structural complexity and potential applications in various fields of scientific research. Although specific studies on this compound are scarce, insights can be drawn from research on similar compounds with comparable structural motifs, focusing on their synthesis, biological activities, and applications.

Synthesis and Evaluation in Medicinal Chemistry

The synthesis of novel compounds derived from structural frameworks similar to 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has been explored for their potential in medicinal chemistry, particularly as anti-inflammatory and analgesic agents. One study detailed the synthesis of novel heterocyclic compounds starting from visnagenone and khellinone derivatives, showcasing their potential as COX inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Neurological Research Applications

Imidazole derivatives, sharing a core structure with the compound , have shown promise in neurological research. For example, compounds designed to target the serotonin-3 receptor, revealing their potential as pharmacological tools for in vitro and in vivo studies related to neurotransmission and possibly for treating disorders associated with serotonin dysfunction (Rosen et al., 1990).

Cancer Research and Radiolabeling

In cancer research, imidazopyridine- and purine-thioacetamide derivatives, similar in structure to the compound of interest, have been synthesized and radiolabeled for potential use as PET tracers, aiding in the diagnosis and study of diseases at the molecular level (Gao et al., 2016).

Antimicrobial and Antioxidant Activities

Research on compounds with similar structural features has also explored their antimicrobial and antioxidant properties. The synthesis and evaluation of imidazole derivatives targeting specific enzymes have shown appreciable antibacterial activity against various bacterial strains, indicating potential for developing new antimicrobial agents (Daraji et al., 2021).

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S/c1-24-18(27)12-30-19-25-11-17(13-3-7-15(28-2)8-4-13)26(19)14-5-9-16(10-6-14)29-20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJNVRYTBZXFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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